1-(6-fluoro-1H-benzimidazol-2-yl)-N-methylmethanamine is a chemical compound that belongs to the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a fluorinated benzimidazole moiety, which enhances its pharmacological properties. Benzimidazoles are recognized for their ability to interact with various biological targets, making them valuable in drug discovery and development.
The compound can be classified as a heterocyclic aromatic amine. It is synthesized from 6-fluoro-1H-benzimidazole derivatives, which are themselves produced through reactions involving 1,2-diaminobenzene and fluorinated carboxylic acids or their derivatives. These compounds are often studied for their potential use in pharmaceuticals due to their antimicrobial, anticancer, and anti-inflammatory properties .
The synthesis of 1-(6-fluoro-1H-benzimidazol-2-yl)-N-methylmethanamine typically involves several steps:
The synthesis may utilize microwave-assisted methods to enhance reaction rates and yields. For instance, specific conditions such as temperature control (around 150°C) and pressure (up to 10 bar) can be employed to optimize the reaction environment, leading to higher yields and shorter reaction times .
The molecular formula of 1-(6-fluoro-1H-benzimidazol-2-yl)-N-methylmethanamine is . The structure features:
The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For example, typical NMR shifts might include signals corresponding to the aromatic protons and the N-methyl group .
1-(6-fluoro-1H-benzimidazol-2-yl)-N-methylmethanamine can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction processes. The choice of conditions will significantly influence the outcome of these reactions .
The mechanism of action of 1-(6-fluoro-1H-benzimidazol-2-yl)-N-methylmethanamine primarily relates to its interaction with biological targets. It is thought to exert its effects by:
Data from studies indicate that compounds in this class can exhibit significant antimicrobial and anticancer activities, supporting their potential therapeutic applications .
The chemical stability of 1-(6-fluoro-1H-benzimidazol-2-yl)-N-methylmethanamine under various pH conditions makes it suitable for pharmaceutical formulations. Its reactivity profile allows for further derivatization, which is advantageous in medicinal chemistry .
1-(6-fluoro-1H-benzimidazol-2-yl)-N-methylmethanamine has several scientific applications:
The benzimidazole core in 1-(6-fluoro-1H-benzimidazol-2-yl)-N-methylmethanamine is typically constructed via cyclocondensation between ortho-phenylenediamine derivatives and carbonyl equivalents. Retrosynthetically, the core disconnects to two primary precursors: (1) 4-fluoro-1,2-diaminobenzene, providing the fluorinated benzene ring with adjacent amine functionalities, and (2) a two-carbon synthon equivalent to the N-methylmethanamine sidechain at the C2 position, commonly introduced as glycine derivatives or activated acetonitrile equivalents [7]. Advanced retrosynthetic approaches also consider the option of late-stage functionalization where the benzimidazole is pre-formed and fluorinated at C6, though this route suffers from regioselectivity challenges. The most efficient disconnection prioritizes formation of the benzimidazole ring from fluorinated diamine precursors due to commercial availability of 4-fluoro-1,2-diaminobenzene and the superior regiocontrol it affords [7] [10].
Table 1: Retrosynthetic Pathways for Benzimidazole Core Formation
Disconnection Approach | Required Precursors | Key Advantage | Regioselectivity Challenge |
---|---|---|---|
C2-N bond disconnection | 4-Fluoro-1,2-diaminobenzene + Glyoxylic acid derivatives | Commercial precursor availability | Low (Controlled by fluorine orientation) |
C6-Fluorine disconnection | Non-fluorinated benzimidazole + Fluorinating agents | Flexible late-stage modification | High (Requires directing groups) |
Ring closure disconnection | N-Aryl carboxamides + POCl₃ | High yield cyclization | Moderate (Side-product formation) |
Position-selective fluorine incorporation at the C6 position of benzimidazoles employs two principal methodologies: (1) Directed ortho-metalation (DoM) of pre-formed benzimidazole cores followed by electrophilic fluorination, and (2) Utilization of pre-fluorinated diamine precursors in ring-forming reactions. The latter method dominates industrial synthesis due to superior regioselectivity and avoidance of cryogenic conditions. In the synthesis of 1-(6-fluoro-1H-benzimidazol-2-yl)-N-methylmethanamine, 4-fluoro-1,2-diaminobenzene serves as the optimal precursor, where fluorine’s strong ortho-directing effect ensures regioselective cyclization [7]. Microwave-assisted reactions (240°C, 10 bar) between this diamine and aldehydes/carboxylic acid derivatives achieve near-complete C6-fluorine retention without positional isomerization. Electrophilic fluorination alternatives using N-fluoro pyridinium salts or Selectfluor® require protecting group strategies to prevent N-fluorination side reactions, reducing overall yield to <30% in pilot studies [7].
The N-methylmethanamine sidechain (–CH₂NHCH₃) is introduced via three primary coupling strategies:
Salt formation proves critical for isolating the hydrophilic free base. Conversion to dihydrochloride salt using HCl-saturated ether, as evidenced by the [H]Cl.[H]Cl component in the SMILES string (FC₁=CC=C(N=C(CNC)N₂)C₂=C₁.[H]Cl.[H]Cl), enhances crystallinity and purity to >98% [1] [6].
Table 2: Sidechain Coupling Method Comparison
Method | Reaction Conditions | Yield (%) | Key Impurities | Purification Approach |
---|---|---|---|---|
Reductive amination | HCHO/NaBH₄, MeOH, 0°C → RT | 60–75 | Tertiary amine (over-alkylated) | Ion-exchange chromatography |
Nucleophilic displacement | ClCH₂-imidazole + CH₃NH₂(g), THF, 0°C | 80–85 | Quaternary ammonium salt | Ether trituration |
Direct cyclocondensation | Sarcosine + diamine, MW 150°C, 10 bar | 89 | Unreacted diamine | Acid-base extraction |
Cyclocondensation between 4-fluoro-1,2-diaminobenzene and carbonyl components demands precision in solvent/catalyst selection to avoid decomposition of the acid-labile fluorine substituent. Non-aqueous polar aprotic solvents – particularly DMF and NMP – facilitate microwave-assisted reactions (240°C, 10 bar) with 85–89% yield by enabling rapid temperature escalation while suppressing hydrolytic defluorination [7]. Catalytic systems demonstrate nuanced tradeoffs:
Solvent viscosity critically impacts cyclization kinetics, with DMF (η = 0.92 cP) outperforming DMSO (η = 2.00 cP) due to enhanced molecular mobility. This explains the prevalent use of DMF in patented benzimidazole cyclizations despite DMSO’s superior thermal stability [7] [8].
The presence of fluorine at C6 introduces three purification-specific complications:
Recrystallization optimization reveals ethanol/water (4:1 v/v) as the optimal solvent system for the dihydrochloride salt, yielding needle-shaped crystals with <0.1% halogenated impurities. Reverse-phase C18 chromatography with 10mM ammonium acetate buffer (pH 6.8)/acetonitrile gradients resolves regioisomers undetectable by TLC, though scale-up remains impractical. Suppliers explicitly note analytical challenges, with Sigma-Aldrich stating: "does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity" [1] [6].
Table 3: Purification Techniques for Halogenated Benzimidazoles
Impurity Type | Detection Method | Removal Technique | Limitations |
---|---|---|---|
Regioisomers (C5/C7-F) | HPLC-MS (tR difference 0.3 min) | Preparative HPLC with pentafluorophenyl columns | Low loading capacity (<100 mg/run) |
Pd/C catalyst residues | ICP-MS (detection limit 10 ppb) | Ethylenediamine tetraacetic acid (EDTA) wash | Requires free base form |
Quaternary ammonium salts | ¹H NMR (δ 3.35 ppm) | Ether trituration | Target compound loss (15–20%) |
Hydrolyzed defluorinated byproducts | TLC (Rf 0.75 vs 0.45) | pH-controlled recrystallization | Effective only for salt forms |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0